molecular formula C19H16N4O3S B2591563 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251706-84-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2591563
CAS RN: 1251706-84-9
M. Wt: 380.42
InChI Key: ZUWXROZDFPAXGS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Pharmacokinetics

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide derivatives are part of a class of compounds that have been studied for their potential in pharmacological applications. Notably, a related compound, K-604, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound demonstrated significant selectivity for human ACAT-1 over ACAT-2 and improved aqueous solubility and oral absorption, making it a clinical candidate for the treatment of diseases involving ACAT-1 overexpression, such as certain cardiovascular diseases (Shibuya et al., 2018).

Structural Analysis

The structural aspects of related compounds have been a subject of research to understand their conformational dynamics. Studies have demonstrated that 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which are structurally similar, exhibit a folded conformation. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, indicating potential implications for their reactivity and interactions in biological systems (Subasri et al., 2016).

Antimicrobial and Antituberculosis Activity

Compounds with a similar structural framework have exhibited significant antimicrobial and antituberculosis activity. For instance, derivatives of N-(4-(1H-benzo[d]imidazole-2-yl)-2-(4-hydroxy-6-methyl pyrimidin-2-yl thio)acetamide showcased antibacterial properties, and their efficacy was validated through various spectral analyses. These findings highlight the therapeutic potential of these compounds in treating infectious diseases (Gullapelli et al., 2014).

Synthesis and Applications in Heterocyclic Chemistry

The synthesis and functionalization of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide derivatives are central to heterocyclic chemistry, offering a pathway to a variety of heterocyclic compounds. These compounds find applications in diverse fields, ranging from medicinal chemistry to materials science. The prepared compounds' structural characteristics and reactivity profile lay the groundwork for their application in the design of pharmacologically active molecules and novel material science applications (Krauze et al., 2007).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-21-15(14-4-2-3-7-20-14)9-19(22-12)27-10-18(24)23-13-5-6-16-17(8-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXROZDFPAXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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